1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one

Physicochemical property comparison Building block selection SAR optimization

Researchers optimizing indolin-2-one kinase inhibitors often require a building block with a specific 5-propanoyl substituent to probe electron-withdrawing effects on target engagement. 1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one addresses this need. - N1-Methyl/5-propanoyl substitution pattern for precise SAR exploration of kinase inhibitor pharmacophores. - Orthogonal derivatization via reactive C3 methylene (Knoevenagel) and C5 ketone (reductive amination) handles. - Batch-specific analytical documentation (NMR, HPLC, LC-MS) supports immediate use as a reference standard or synthetic intermediate.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1147762-58-0
Cat. No. B1416521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
CAS1147762-58-0
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C
InChIInChI=1S/C12H13NO2/c1-3-11(14)8-4-5-10-9(6-8)7-12(15)13(10)2/h4-6H,3,7H2,1-2H3
InChIKeyYIUISFOZTAJNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one: Chemical Class & Sourcing


1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one (CAS 1147762-58-0) is a synthetic small molecule belonging to the indolin-2-one (oxindole) chemical class. It possesses the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The indolin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, extensively studied as a kinase inhibitor pharmacophore in anticancer drug discovery, including FDA-approved agents such as sunitinib [1]. This specific compound bears an N-methyl group at position 1 and a 5-propanoyl substituent on the phenyl ring of the dihydroindol-2-one core, distinguishing it from both unsubstituted oxindole (C₈H₇NO, MW 133.15) and other 5-substituted indolin-2-one derivatives [2][3]. The compound is commercially available from multiple research chemical suppliers, typically at 95% purity with supporting analytical documentation including NMR, HPLC, GC, and LC-MS .

1 Indolin-2-one building block with N-methyl and 5-propanoyl substitution pattern
2 Dual synthetic handles — C3 methylene for condensation, C5 ketone for further derivatization
3 Commercially available with multi-technique analytical characterization for research use

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one: Structural & Functional Differentiation


Indolin-2-one derivatives exhibit pronounced structure-dependent biological activity that precludes simple generic substitution. Extensive structure-activity relationship (SAR) studies across multiple kinase targets demonstrate that specific substitution patterns—particularly at the N1 and C5 positions—dramatically alter potency, selectivity, and physicochemical properties. For instance, indolin-2-one-5-carboxamide derivatives achieve nanomolar biochemical activity (PAK4 IC₅₀ = 25 nM) and potent antiproliferative effects against A549 (IC₅₀ = 0.58 μM) and HCT116 (IC₅₀ = 0.095 μM) cells [1]. In JNK3 inhibitor optimization, 5-position substitution with hydrophilic groups markedly improves kinase inhibition [2]. Among 5-substituted dihydroindol-2-ones, the 5-methoxy derivative (2h) achieves a mean pGI₅₀ of 6.34, while other 5-substituted analogs display widely divergent antitumor activities [3][4]. The specific combination of N1-methyl and 5-propanoyl substitution in CAS 1147762-58-0 confers distinct physicochemical properties (MW 203.24, C₁₂H₁₃NO₂) relative to alternative 5-substituted building blocks such as 5-propionyloxindole (C₁₁H₁₁NO₂, MW 189.21) or 5-isopropylindolin-2-one, affecting solubility, lipophilicity, and subsequent synthetic utility . These SAR findings establish that substituent identity and position are non-interchangeable determinants of downstream performance.

Target Compound Feature
Why Analogs May Not Substitute
5-Propanoyl (electron-withdrawing) substituent
C5 electronic profile may not transfer activity context from electron-donating 5-methoxy or 5-carboxamide analogs
N-Methyl substitution on lactam nitrogen
N-methyl alters H-bonding capacity and lipophilicity; N-unsubstituted indolin-2-ones may shift physicochemical behavior
C5 ketone functional handle present
Analogs lacking C5 ketone cannot access ketone-specific derivatization pathways; synthetic scope may be limited

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one: Quantitative Comparison Evidence


MW & Lipophilicity vs. 5-Propionyloxindole

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one (MW 203.24) differs from 5-propionyloxindole (MW 189.21) by the addition of an N-methyl group, increasing molecular weight by 14.03 g/mol . This structural difference confers distinct physicochemical properties that affect solubility and partitioning behavior in synthetic and biological applications [1]. N-Methylation of the indolin-2-one core alters hydrogen bonding capacity by removing the lactam N-H donor while preserving the C2 carbonyl acceptor, modifying both solubility and metabolic stability relative to N-unsubstituted analogs [2][3].

MW & N-Substitution
Class-level inference
Target: MW 203.24 (N-methyl present)
Comparator: MW 189.21 (N-unsubstituted)
ΔMW = 14.03 g/mol
N-methyl alters lipophilicity and H-bonding context
Physicochemical behavior may vary by application context
Physicochemical property comparison Building block selection SAR optimization

C5 Electronic Effects vs. 5-Methoxy Derivatives

SAR studies on 5-substituted dihydroindol-2-ones reveal that substituent identity at C5 critically determines biological potency. The 5-methoxy derivative (2h) achieves a mean pGI₅₀ of 6.34 (corresponding to GI₅₀ ≈ 0.46 μM) across the NCI 60-cell line panel, representing the most active compound in that series [1][2]. In contrast, the 5-propanoyl group in 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one is electron-withdrawing via the carbonyl moiety, differing fundamentally from the electron-donating 5-methoxy substituent [3][4]. The propanoyl group also provides a ketone carbonyl for potential further functionalization (e.g., reductive amination, Grignard addition) not available with alkoxy substituents [5]. Comparative analysis of 1,5,6-substituted dihydroindol-2-ones demonstrates that C5 substitution directly impacts antiproliferative activity, with some 5-substituted derivatives exceeding the potency of vincristine in multiple cell lines [6][7].

C5 Electronic Profile
Class-level inference
Target: 5-Propanoyl (electron-withdrawing, ketone)
Comparator: 5-Methoxy (electron-donating, pGI₅₀ = 6.34)
Electronic profile may shift target interaction context
Activity data for this specific compound not reported
Substituent electronic effects Kinase inhibition SAR 5-position optimization

Functional Group Handles vs. 1-Methylindolin-2-one

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one (MW 203.24) contains two functional group handles—the C3 methylene (available for condensation reactions) and the C5 propanoyl ketone—whereas 1-methylindolin-2-one (N-methyloxindole, C₉H₉NO, MW 147.17) lacks the C5 substituent entirely [1]. The propanoyl ketone enables additional synthetic transformations including reductive amination, Grignard additions, and Wittig olefination that are impossible with the unsubstituted core [2]. In kinase inhibitor SAR, 5-carboxamide and 5-alkoxy indolin-2-one derivatives achieve nanomolar potency (PAK4 IC₅₀ = 25 nM; RSK2 IC₅₀ = 0.5 μM) precisely because C5 substituents occupy critical binding pockets or modulate electronic properties [3][4][5]. The propanoyl group in the target compound provides a distinct electronic and steric profile compared to 5-carboxamide or 5-alkoxy analogs, offering a differentiated starting point for medicinal chemistry optimization [6].

Synthetic Handles
Class-level inference
Target: 2 handles (C3 methylene + C5 ketone)
Comparator: 1 handle (C3 methylene only)
Ketone handle expands derivatization scope
Orthogonal reactivity supports diverse library synthesis
Heterocyclic building blocks Functional group handles Derivatization potential

Commercial Availability vs. Custom Synthesis

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one (CAS 1147762-58-0) is available from multiple commercial suppliers at 95% purity with comprehensive analytical documentation including NMR, HPLC, GC, and LC-MS . This commercial availability contrasts with many custom 5-substituted indolin-2-one derivatives that require de novo synthesis with lead times of weeks to months . The compound is supplied as a heterocyclic building block for research use, with batch-specific certificates of analysis available upon request . In comparison, analogous 5-substituted indolin-2-ones such as 5-isopropylindolin-2-one or 5-propionyloxindole have more limited commercial availability and analytical documentation . The established supply chain for CAS 1147762-58-0 reduces procurement risk and accelerates experimental initiation relative to custom-synthesized alternatives.

Procurement Context
Data to verify
Multi-supplier availability with analytical documentation
Custom synthesis: 2–12 week lead time
Supports rapid experimental workflow initiation
Batch-specific COA available; verify for specific requirements
Procurement efficiency Analytical characterization Supply chain reliability

Recommended Applications for 1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one


Kinase Inhibitor SAR with 5-Substitution

Researchers developing indolin-2-one-based kinase inhibitors may utilize 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one as a building block to probe the effect of an electron-withdrawing 5-propanoyl substituent on target engagement and selectivity. SAR studies on 5-carboxamide derivatives (PAK4 IC₅₀ = 25 nM; A549 IC₅₀ = 0.58 μM) [1] and RSK2 inhibitors (IC₅₀ = 0.5 μM) [2] demonstrate that C5 substitution is critical for potency. The propanoyl group offers a differentiated electronic profile versus electron-donating 5-methoxy (mean pGI₅₀ = 6.34) [3] or 5-carboxamide substituents, potentially enabling orthogonal binding interactions in kinase ATP-binding pockets [4]. The ketone functionality provides a synthetic handle for further derivatization not available with 5-alkoxy or 5-alkyl analogs [5].

Building Block for Complex Heterocycles

1-Methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one serves as a versatile heterocyclic building block for the synthesis of more complex indole-derived scaffolds [1]. The compound possesses two distinct functional handles—the reactive C3 methylene (amenable to Knoevenagel condensations and alkylidenations) and the C5 propanoyl ketone (available for reductive amination, Grignard additions, or Wittig reactions)—enabling orthogonal derivatization strategies [2]. This dual functionality differentiates it from simpler indolin-2-one building blocks such as 1-methylindolin-2-one (C₉H₉NO, MW 147.17), which lacks the C5 substituent entirely [3][4]. The compound's molecular weight (203.24 g/mol) and balanced polarity profile derived from the N-methyl lactam and C5 ketone may facilitate purification by standard chromatographic methods [5].

Tool Compound for C5 Substitution Probing

Investigators studying structure-function relationships in indolin-2-one pharmacophores may employ 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one as a reference compound representing electron-withdrawing 5-substitution. The JNK3 inhibitor program established that 5-position substitution with hydrophilic groups improves kinase inhibition [1], while neuroprotective indolin-2-one SAR studies identified 5-substitution as a key determinant of activity and toxicity profiles [2][3]. The propanoyl substituent in the target compound provides a ketone carbonyl that can participate in hydrogen bonding with target protein residues, distinct from the hydrogen bond accepting/donating patterns of 5-hydroxy or 5-amino analogs [4]. The commercial availability of this compound with analytical validation (NMR, HPLC, GC, LC-MS) [5] enables its immediate use as a tool compound without the delays associated with custom synthesis.

Reference Standard for Impurity Profiling

In the development of indolin-2-one-based active pharmaceutical ingredients (APIs) such as sunitinib or nintedanib derivatives, 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one may serve as a reference standard or impurity marker [1]. The indolin-2-one core is a privileged scaffold in marketed kinase inhibitors, and 5-substituted derivatives are common intermediates or related substances in API synthesis [2][3]. The compound's distinct molecular weight (203.24 g/mol) and 5-propanoyl substitution pattern enable its use as a system suitability standard in HPLC method development or as a reference material for LC-MS impurity identification [4]. The availability of batch-specific certificates of analysis from commercial suppliers supports its qualification as a reference material in regulated analytical environments [5].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C5 electron-withdrawing substituent context
Target engagement and selectivity profiling review
Heterocyclic derivatization research
Dual functional handle availability
Orthogonal derivatization assessment
C5 substitution probe studies
Electron-withdrawing 5-substitution context
Structure-activity relationship review
Analytical method development support
Distinct substitution pattern and MW
Method suitability and impurity profiling review

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